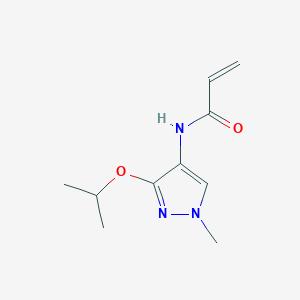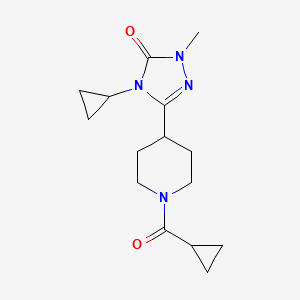
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The compound 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one, due to its complex structure involving cyclopropane and piperidine units, is related to various research studies focusing on synthesis and structural analysis of cyclopropane derivatives and their potential applications. For instance, studies have demonstrated methods for the synthesis of polysubstituted cyclopentane and piperidine derivatives through Lewis acid-triggered isomerization of cyclopropanes, highlighting the versatility of cyclopropane units in chemical transformations (Ivanova et al., 2017). Additionally, research on the structural characterization of cyclopropane-containing compounds, such as the crystal structure studies of novel bioactive heterocycles, provides insights into the molecular geometry and potential biological relevance of these compounds (Thimmegowda et al., 2009).
Reactivity and Mechanistic Studies
The reactivity of cyclopropane derivatives, particularly in the context of donor-acceptor interactions and ring transformations, has been a subject of significant interest. Research has explored the cyclopropane ring-opening reactions and the synthetic utility of cyclopropane derivatives in constructing complex molecular frameworks. For example, the study by Suleymanov et al. (2020) on triazene-activated donor-acceptor cyclopropanes discusses catalyst-free ring-opening reactions under mild conditions, indicating the potential for cyclopropane units to participate in diverse synthetic pathways (Suleymanov et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is the endogenous receptor for nitric oxide (NO) and has been implicated in several diseases associated with oxidative stress .
Mode of Action
In a pathological oxidative environment, the heme group of sGC can be oxidized, becoming unresponsive to NO, leading to a loss in the ability to catalyze the production of cyclic guanosine monophosphate (cGMP) . This compound is designed to activate oxidized sGC, restoring its ability to catalyze the production of cGMP .
Biochemical Pathways
The compound affects the sGC/NO/cGMP pathway . A dysfunctional sGC/NO/cGMP pathway has been implicated in contributing to elevated intraocular pressure associated with glaucoma . By activating oxidized sGC, the compound restores the pathway’s function, allowing for the production of cGMP .
Pharmacokinetics
The compound is specifically designed for topical ocular administration The ADME properties and their impact on bioavailability are not explicitly mentioned in the search results
Result of Action
The compound robustly lowers intraocular pressure in a cynomolgus model of elevated intraocular pressure over 24 hours after a single topical ocular drop . It has been selected for clinical evaluation due to its promising results .
Action Environment
The compound is designed to work in an oxidative environment , which is often pathological and associated with diseases like glaucoma . The compound’s action, efficacy, and stability may be influenced by the level of oxidative stress in the environment.
Properties
IUPAC Name |
5-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-17-15(21)19(12-4-5-12)13(16-17)10-6-8-18(9-7-10)14(20)11-2-3-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVRJRDBKKPIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
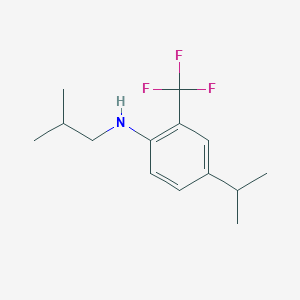
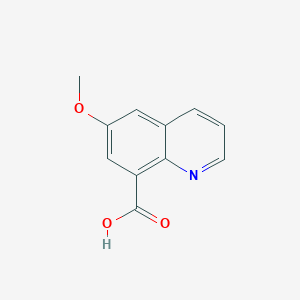
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)
![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)
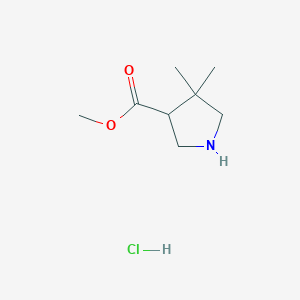

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)
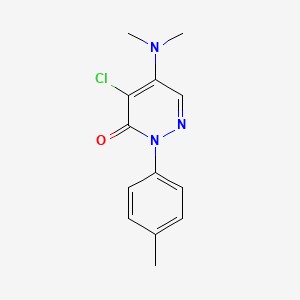
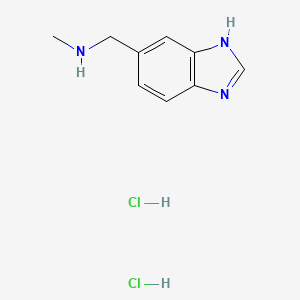
![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)
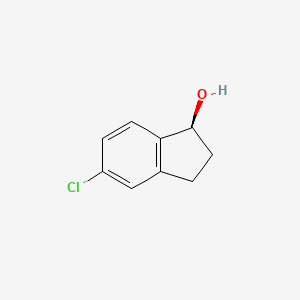
![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)
